KPT-251 is a potent, selective, small-molecule inhibitor of the nuclear export protein chromosome region maintenance 1 (CRM1), also known as exportin 1 (XPO1) [, , , , , , , , , , , , , , , ]. It acts by irreversibly binding to CRM1, thereby preventing the nuclear export of tumor suppressor proteins (TSPs) and other cargo proteins [, , , , , , , , , , , , , , , ]. In preclinical studies, KPT-251 has demonstrated anti-tumor activity in various cancer models, including leukemia, lymphoma, prostate cancer, pancreatic cancer, glioblastoma, and multiple myeloma [, , , , , , , , , , , , , , , ]. This effect is attributed to the accumulation of TSPs within the nucleus, leading to cell cycle arrest and apoptosis [, , , , , , , , , , , , , , , ].
KPT-251 exerts its anti-tumor effects by selectively inhibiting CRM1-mediated nuclear export. By binding irreversibly to CRM1, KPT-251 prevents the formation of the CRM1-cargo protein complex, which is essential for the transport of proteins from the nucleus to the cytoplasm [, , , , , , , , , , , , , , , ]. Consequently, tumor suppressor proteins (TSPs), such as p53, Foxo, and p21, accumulate within the nucleus, leading to the activation of cell cycle arrest and apoptotic pathways [, , , , , , , , , , , , , , , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: